molecular formula C18H34O3 B8069494 McN3716 CAS No. 92982-25-7

McN3716

Cat. No.: B8069494
CAS No.: 92982-25-7
M. Wt: 298.5 g/mol
InChI Key: RSSDZUNGAWCFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Palmoxirate (CAS RN 69207-52-9), with the molecular formula C18H34O3 and an average mass of 298.467 Da, is a well-characterized inhibitor of mitochondrial long-chain fatty acid beta-oxidation . Its primary research value lies in its specific, irreversible inhibition of carnitine palmitoyltransferase I (CPT-I), an enzyme essential for the transport of fatty acids into mitochondria for oxidation . This mechanism makes it a crucial pharmacological tool for studying energy metabolism. In neuroscience research, pretreatment with Methyl Palmoxirate is used to significantly increase the incorporation of radiolabeled palmitic acid (e.g., [1-11C]palmitate) into brain lipids while reducing its beta-oxidation . This action allows for the enhanced study of cerebral lipid metabolism and dynamics in vivo using techniques such as quantitative autoradiography and positron emission tomography (PET) . Furthermore, its inhibitory effect on systemic fatty acid oxidation and its secondary antilipolytic action, likely mediated by stimulated insulin secretion, make it a valuable compound for metabolic studies in models of diabetes and energy homeostasis . Administered intravenously or orally, Methyl Palmoxirate has been shown to be safe for use in animal and human research subjects under study conditions . Its application also extends to behavioral research, where it has been shown to stimulate eating behavior in rats, helping to map the neural pathways involved in feeding regulation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-tetradecyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-21-18)17(19)20-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSDZUNGAWCFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1(CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10918804
Record name Methyl 2-tetradecyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10918804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69207-52-9, 92982-25-7
Record name Methyl palmoxirate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69207-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl palmoxirate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069207529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl palmoxirate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-tetradecyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10918804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl α-(epoxymethyl)palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL PALMOXIRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPL6006Y4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Classical Esterification with Acid Catalysts

The foundational method for synthesizing methyl palmoxirate involves the esterification of 2-tetradecylglycidic acid with methanol using strong acid catalysts. Sulfuric acid (H₂SO₄) is the most widely employed catalyst, facilitating protonation of the carboxylic acid to enhance nucleophilic attack by methanol. Under reflux conditions (65°C) with a 10:1 molar excess of methanol, this method achieves yields of 94% within 3 hours . The reaction mechanism proceeds via the formation of an acylium ion intermediate, followed by methanol addition and subsequent water elimination.

A critical limitation of this approach is the generation of acidic waste, necessitating neutralization and purification steps. Industrial adaptations often integrate continuous distillation to remove water and drive equilibrium toward ester formation, improving yields to >97% .

Microwave-Assisted Esterification

Microwave irradiation has emerged as a tool to accelerate esterification kinetics. By employing H₂SO₄ under microwave conditions (300 W, 65°C), reaction times are reduced from hours to 15 minutes while maintaining yields comparable to conventional heating (93–95%) . The rapid dielectric heating enhances molecular collision frequency, overcoming activation energy barriers more efficiently. This method is particularly advantageous for small-scale laboratory synthesis, though scalability challenges persist due to equipment limitations.

Heterogeneous Catalysis with Bronsted Acidic Ionic Liquids

To address environmental concerns, halogen-free Bronsted acidic ionic liquids (BAILs) have been investigated. Catalysts such as trimethylcyclohexylammonium sulfonate (TCyAMsO) and methanesulfonate trimethylbenzylammonium (TBnAMsO) enable esterification at 60°C with 30 mol% catalyst loading. These BAILs act as dual solvent-catalysts, solubilizing both reactants while providing acidic protons for catalysis. Yields range from 77% to 93%, with the added benefit of catalyst recyclability for up to five cycles without significant activity loss .

Deep Eutectic Solvent (DES)-Mediated Green Synthesis

Deep eutectic solvents (DESs), composed of tetrabuthyl ammonium chloride and acetic acid (1:2 molar ratio), offer a biodegradable alternative for methyl palmoxirate synthesis. At 60°C with a methanol-to-palmitic acid ratio of 10:1, DESs achieve 92.5% yield within 60 minutes . The DES stabilizes the transition state through hydrogen bonding, reducing activation energy. Post-reaction, the DES phase separates from the product, enabling straightforward isolation via decantation.

Continuous-Flow Microreactor Systems

Recent innovations in continuous-flow chemistry have been applied to esterification processes. Microreactors with immobilized acid catalysts (e.g., sulfonated graphene oxide) enable precise temperature control (70°C) and residence times of <10 minutes. These systems achieve near-quantitative yields (98%) due to enhanced mass and heat transfer, outperforming batch reactors . Scalability is facilitated by numbering-up strategies, making this approach viable for industrial production.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Time Methanol Ratio Yield Reference
Classical H₂SO₄H₂SO₄ (1 wt%)65°C3 h10:194%
Microwave-AssistedH₂SO₄ (1 wt%)65°C15 min10:195%
BAILsTCyAMsO (30 mol%)60°C2 h12:193%
DES-MediatedTBAC:Acetic Acid (1:2)60°C1 h10:192.5%
Continuous-FlowSulfonated Graphene Oxide70°C10 min15:198%

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and minimal waste. A patented industrial process utilizes heteropoly acids (e.g., (C₁₆TA)H₄TiPW₁₁O₄₀) under mild conditions (65°C, 6 hours) with a methanol-to-acid ratio of 4856:243:1 . This method achieves 95% conversion, with catalyst recovery via filtration. Economic analyses favor this approach for bulk synthesis, though initial catalyst costs are higher.

Chemical Reactions Analysis

Types of Reactions: Methyl palmoxirate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Neuroscience Research

Brain Lipid Metabolism Studies
Methyl palmoxirate has been utilized in studies investigating brain lipid metabolism. It enhances the incorporation of radiolabeled palmitic acid into brain lipids, making it valuable for in vivo imaging techniques such as positron emission tomography (PET). By inhibiting beta-oxidation, MP allows researchers to better visualize and understand lipid dynamics in the brain during various physiological and pathological states .

Case Study: PET Imaging
A study involving PET imaging demonstrated that MP could significantly improve the detection of lipid metabolism in animal models. Researchers injected C11-labeled palmitate into rats pre-treated with MP, which facilitated the visualization of metabolic processes that would otherwise be obscured by rapid oxidation of fatty acids. This approach is anticipated to extend to human studies pending regulatory approvals .

Metabolic Disorders

Hypoglycemic Properties
Methyl palmoxirate exhibits hypoglycemic effects by decreasing hepatic glucose production through the inhibition of mitochondrial fatty acid oxidation. In a controlled study with diabetic dogs, administration of MP resulted in lower fasting plasma glucose levels compared to vehicle-treated controls, indicating its potential as a therapeutic agent for managing blood sugar levels in diabetic patients .

Case Study: Diabetic Canines
In a study on streptozotocin/alloxan-induced diabetic dogs, those treated with MP showed significant reductions in plasma glucose levels after insulin-induced hypoglycemia compared to controls. The restoration of plasma glucose was attributed to increased hepatic glucose production, suggesting that MP does not impair counter-regulatory hormone responses during hypoglycemic events .

Behavioral Neuroscience

Influence on Ingestive Behavior
Research has indicated that methyl palmoxirate may affect ingestive behavior by altering metabolic signals related to food intake. Studies have shown that it can influence the orexigenic effects within the central nervous system, potentially impacting appetite regulation and energy balance .

Case Study: Orexigenic Effects
In experiments focusing on food intake regulation, methyl palmoxirate was administered alongside other metabolic modulators to observe changes in feeding behavior. The findings suggested that MP might play a role in modulating appetite through its effects on fatty acid metabolism and signaling pathways related to hunger and satiety .

Pharmacokinetics and Safety Profile

Absorption and Metabolism
Research has characterized the pharmacokinetics of methyl palmoxirate, noting its rapid clearance from plasma following intravenous administration. The compound's absorption and distribution suggest it readily enters tissue lipid pools, which is critical for its function as a metabolic inhibitor .

Safety Studies
In clinical trials involving human subjects, methyl palmoxirate was found to be safe at acute doses without adverse effects reported. This safety profile supports its potential use in further clinical applications aimed at studying metabolic disorders or brain function .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Neuroscience ResearchEnhances visualization of brain lipid metabolism using PET imagingImproved detection of lipid dynamics in animal models
Metabolic DisordersActs as a hypoglycemic agent by inhibiting hepatic glucose productionLower fasting plasma glucose levels in diabetic dogs
Behavioral NeuroscienceInfluences ingestive behavior through metabolic signalingModulation of appetite and energy balance observed
Pharmacokinetics & SafetyRapid absorption and clearance; safe for human useNo adverse effects reported in clinical trials

Mechanism of Action

Methyl palmoxirate exerts its effects by inhibiting carnitine palmitoyltransferase I, an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By inhibiting this enzyme, methyl palmoxirate reduces the oxidation of fatty acids, leading to alterations in cellular energy metabolism. This inhibition affects various metabolic pathways, including the synthesis of triglycerides and phospholipids .

Comparison with Similar Compounds

Impact on Lipid and Glucose Metabolism

Parameter Methyl Palmoxirate Etomoxir Oxfenicine
Ketogenesis ↓↓ (dose-dependent; 0.1 mg/kg effective) Mild reduction No significant effect
Glycemia ↓ (≥2.5 mg/kg in diabetic models) ↓ (cardiac glucose ↑) Not reported
Brain Lipid Imaging ↑ Radiolabeled palmitate incorporation No data No data
  • In diabetic rats, methyl palmoxirate (1 mg/kg) reduced plasma ketones by 60% without affecting glucose, whereas higher doses (2.5 mg/kg) lowered both ketones and glucose . Etomoxir, in contrast, primarily enhances cardiac glucose oxidation at the expense of fatty acids .

Tissue-Specific Effects

  • Liver: Methyl palmoxirate’s inhibition of hepatic CPT-A is consistent across diabetic and non-diabetic states, reducing β-oxidation-derived ROS and oxidized lipid metabolites .
  • Heart : At high doses (>2.5 mg/kg), methyl palmoxirate inhibits myocardial CPT-A, preventing diabetic cardiomyopathy when combined with triiodothyronine . Etomoxir shows similar cardioprotection but with greater glucose utilization .
  • Brain: Unique to methyl palmoxirate is its ability to enhance PET imaging signals by redirecting palmitate into phospholipids, reducing aqueous metabolite background noise .

Key Research Findings and Contradictions

  • However, cautions that systemic β-oxidation inhibition may exacerbate oxidative stress due to compromised energy metabolism.

Biological Activity

Methyl palmoxirate (MP) is a compound recognized for its significant biological activity, particularly as an inhibitor of mitochondrial fatty acid oxidation. This article delves into its pharmacological effects, mechanisms of action, and various studies that illustrate its impact on glucose metabolism and other physiological processes.

Methyl palmoxirate acts primarily by inhibiting the mitochondrial beta-oxidation pathway of long-chain fatty acids. This inhibition leads to a reduction in the utilization of fatty acids for energy production, which has several downstream effects on metabolic processes:

  • Inhibition of Fatty Acid Oxidation : By blocking the beta-oxidation process, MP alters the lipid metabolism in tissues, particularly in the liver and brain .
  • Effects on Glucose Metabolism : The inhibition of fatty acid oxidation results in decreased hepatic glucose production, making MP a potential hypoglycemic agent .

Pharmacokinetics

The pharmacokinetic profile of methyl palmoxirate has been studied extensively:

  • Absorption and Metabolism : Following intravenous administration in rats, MP shows rapid clearance from plasma (half-life t1/2=0.6t_{1/2}=0.6 minutes), indicating quick distribution into tissue lipid pools . In humans, oral administration resulted in undetectable levels of unmetabolized drug in plasma or urine, suggesting efficient metabolism .
  • Dosing Studies : In diabetic models, doses ranging from 0.7 to 50 mg/kg have been shown to effectively reduce plasma glucose and ketone levels over varying durations .

Hypoglycemic Activity

Methyl palmoxirate has demonstrated significant hypoglycemic effects in various studies:

  • Diabetic Models : In streptozotocin/alloxan-induced diabetic dogs, MP administration led to a maximum reduction of plasma glucose by approximately 32% at peak effectiveness . The compound also significantly lowered ketone levels, indicating its role in managing diabetic conditions without the need for insulin therapy .

Case Studies

  • Diabetic Dogs Study : A study involving diabetic dogs treated with MP showed that after seven days of treatment at a dose of 2.5 mg/kg/day, fasting plasma glucose levels were significantly lower compared to vehicle-treated controls (158 mg/dL vs. 171 mg/dL) .
  • Human PET Imaging : In humans, pretreatment with MP was necessary before administering radiolabeled palmitate for PET scans to study brain lipid metabolism. This application highlights its utility in clinical imaging settings .

Research Findings

Several key findings from research studies illustrate the biological activity of methyl palmoxirate:

Study TypeFindingsReference
PharmacokineticsRapid clearance from plasma; undetectable unmetabolized drug post oral dosing
Diabetic ModelsSignificant reduction in fasting plasma glucose and ketones; effective hypoglycemic agent
Brain Lipid MetabolismFacilitates incorporation of radiolabeled palmitic acid into brain lipids
Hormonal InteractionsRequired for hormone-induced meiotic maturation; impacts fatty acid oxidation pathways

Q & A

Q. Stepwise approach :

Pilot toxicity screening : Acute doses (10–100 mg/kg) in rodents to identify lethal thresholds (e.g., hepatotoxicity at >50 mg/kg) .

Subchronic efficacy testing : 5–20 mg/kg/day for 7–14 days, monitoring weight loss and liver enzymes .

Pharmacokinetic profiling : LC-MS/MS to correlate plasma MP levels with CPT-A inhibition .

Mitochondrial rescue experiments : Co-administer carnitine or medium-chain triglycerides to bypass CPT-A blockade, confirming mechanism-specific toxicity .

Basic: What validated assays are recommended for quantifying CPT-A inhibition in methyl palmoxirate-treated samples?

  • Spectrophotometric assay : Measure malonyl-CoA-sensitive palmitoyl-CoA oxidation rates at 412 nm (using DTNB as a thiol-reactive probe) .
  • Isotope-based assay : Track 14^{14}C-palmitate conversion to 14^{14}CO2_2 in isolated mitochondria .
  • Immunoblotting : Detect CPT-A adduct formation using anti-MP antibodies (custom-developed) .

Advanced: How can researchers reconcile conflicting data on methyl palmoxirate's role in diabetic cardiomyopathy?

Contradictory findings (e.g., improved vs. worsened cardiac function) stem from model variability:

  • Streptozotocin-induced diabetes : MP exacerbates diastolic dysfunction due to impaired fatty acid-driven ATP production .
  • Genetic obesity models (e.g., Zucker rats) : MP improves ejection fraction by reducing lipotoxicity .
    Resolution strategies :
  • Stratified analysis : Compare outcomes by diabetes etiology (type 1 vs. type 2) .
  • Multi-omics integration : Combine transcriptomics (PPARα pathways) and metabolomics (acylcarnitine profiles) to identify context-dependent mechanisms .

Basic: What are the best practices for reporting methyl palmoxirate synthesis and characterization in manuscripts?

Follow Beilstein Journal of Organic Chemistry guidelines :

  • Synthesis details : Include reaction stoichiometry, solvent purity, and purification methods (e.g., column chromatography with hexane:ethyl acetate).
  • Analytical data : Report 1^1H/13^13C NMR shifts, HPLC retention times, and elemental analysis (e.g., C 65.2%, H 9.8%) .
  • Supporting information : Deposit spectral data (e.g., IR, MS) in publicly accessible repositories .

Table 1: Key Pharmacodynamic Properties of Methyl Palmoxirate

ParameterValue/ObservationReference
IC50_{50} (CPT-A)0.8 µM (rat liver)
Plasma half-life4.2 hours (rats, 10 mg/kg)
Maximum inhibition onset6 hours post-dose
Tissue accumulationLiver > Heart > Kidney

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
McN3716
Reactant of Route 2
Reactant of Route 2
McN3716

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.